4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride 4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 546114-56-1
VCID: VC4277578
InChI: InChI=1S/C16H12F6N2O.ClH/c17-15(18,19)13-4-2-1-3-11(13)9-24-14(23)10-5-7-12(8-6-10)25-16(20,21)22;/h1-8H,9H2,(H2,23,24);1H
SMILES: C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F.Cl
Molecular Formula: C16H13ClF6N2O
Molecular Weight: 398.73

4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride

CAS No.: 546114-56-1

Cat. No.: VC4277578

Molecular Formula: C16H13ClF6N2O

Molecular Weight: 398.73

* For research use only. Not for human or veterinary use.

4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride - 546114-56-1

Specification

CAS No. 546114-56-1
Molecular Formula C16H13ClF6N2O
Molecular Weight 398.73
IUPAC Name 4-(trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide;hydrochloride
Standard InChI InChI=1S/C16H12F6N2O.ClH/c17-15(18,19)13-4-2-1-3-11(13)9-24-14(23)10-5-7-12(8-6-10)25-16(20,21)22;/h1-8H,9H2,(H2,23,24);1H
Standard InChI Key NGZVOQXIYBOXFP-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-(trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide hydrochloride, reflects its benzamidine core substituted with two trifluoromethyl-containing groups . Its molecular formula is C₁₆H₁₃ClF₆N₂O, distinguishing it from the free base form (C₁₆H₁₂F₆N₂O) by the addition of hydrochloric acid .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular Weight398.73 g/mol
CAS Number546114-56-1
PubChem CID9863769 (free base)
SMILESC1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F.Cl
InChI KeyNGZVOQXIYBOXFP-UHFFFAOYSA-N

The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups contribute to its high electronegativity and lipophilicity, which are critical for membrane permeability in biological systems .

Spectroscopic and Crystallographic Data

While explicit crystallographic data for this compound remains unpublished, related benzamidine derivatives exhibit planar aromatic systems with hydrogen-bonding capabilities via the amidine group . Nuclear magnetic resonance (NMR) spectra of analogous compounds show characteristic shifts for trifluoromethyl protons (δ 4.2–4.3 ppm) and aromatic protons (δ 6.8–7.1 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, often beginning with the formation of the benzamidine core. A representative pathway includes:

  • Amidine Formation: Condensation of 4-(trifluoromethoxy)benzonitrile with 2-(trifluoromethyl)benzylamine under acidic conditions to yield the free base.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

A patent (CN105461617A) describes a related synthesis for piperidine derivatives using Mitsunobu coupling and hydrogenation, which could be adapted for this compound . For example, SN2 reactions between halogenated intermediates and phenolic nucleophiles are common in introducing aryl ether linkages .

Table 2: Example Synthetic Steps from Patents

StepReaction TypeConditionsYield
1Nucleophilic SubstitutionK₂CO₃, DMF, 80°C70%
2Salt FormationHCl (g), Et₂O, 0°C90%

Purification and Characterization

Purification typically involves recrystallization from methanol or ethanol. High-performance liquid chromatography (HPLC) and mass spectrometry (ESI-LR: m/z 398.7 [M+H]⁺) confirm purity .

Pharmacological Significance

Mechanism of Action

Benzamidines are known protease inhibitors, particularly targeting serine proteases like thrombin and trypsin . The trifluoromethyl groups enhance binding affinity by forming hydrophobic interactions with enzyme pockets . For example, the free base (BZAD-01) has been studied for anticoagulant properties .

Bioavailability and Metabolism

The compound’s logP (estimated 3.8) suggests moderate lipophilicity, favoring oral absorption. Fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes, extending half-life . In vitro studies of similar compounds show IC₅₀ values of 10–50 nM against thrombin .

Research Applications and Future Directions

Industrial Applications

The compound serves as an intermediate in synthesizing fluorinated pharmaceuticals, leveraging its stability under harsh reaction conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator